molecular formula C23H21N3O6S B11388307 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388307
M. Wt: 467.5 g/mol
InChI Key: UWCSUBHRYVMUCD-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a sulfamoyl group, and a chromene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the sulfamoyl group. The chromene moiety is then synthesized and attached to the rest of the molecule. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide: Shares the oxazole and sulfamoyl groups but lacks the chromene moiety.

    N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(1H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide: Contains a triazinoindole group instead of the chromene moiety.

Uniqueness

The uniqueness of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O6S/c1-4-15-5-10-20-18(11-15)19(27)12-21(31-20)22(28)24-16-6-8-17(9-7-16)33(29,30)26-23-13(2)14(3)25-32-23/h5-12,26H,4H2,1-3H3,(H,24,28)

InChI Key

UWCSUBHRYVMUCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C

Origin of Product

United States

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